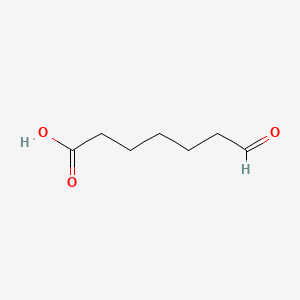

Ácido 7-oxoheptanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

7-Oxoheptanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies of fatty acid metabolism and as a model compound for studying ketone body metabolism.

Medicine: Research into potential therapeutic applications, such as the development of drugs targeting metabolic disorders, is ongoing.

Mecanismo De Acción

Mode of Action

As a medium-chain fatty acid , it may interact with various enzymes and receptors in the body, leading to changes in cellular functions.

Biochemical Pathways

It is known to be a medium-chain fatty acid , which suggests that it may be involved in fatty acid metabolism.

Pharmacokinetics

Based on its chemical structure, it is predicted to have a density of 11±01 g/cm³ , a boiling point of 276.5±23.0 °C , and a water solubility of 2.519e+004 mg/L . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, affecting its bioavailability.

Result of Action

As a medium-chain fatty acid , it may influence various cellular processes, including energy production, lipid metabolism, and cell signaling.

Action Environment

The action of 7-Oxoheptanoic acid may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its water solubility suggests that it may be more active in aqueous environments . .

Análisis Bioquímico

Biochemical Properties

7-Oxoheptanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of fatty acids. It is involved in the β-oxidation pathway, where it acts as an intermediate. The compound interacts with enzymes such as acyl-CoA dehydrogenase, which catalyzes the dehydrogenation of acyl-CoA derivatives. Additionally, 7-Oxoheptanoic acid can interact with proteins and other biomolecules, influencing their function and activity. These interactions are essential for maintaining cellular energy balance and metabolic homeostasis .

Cellular Effects

7-Oxoheptanoic acid has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Oxoheptanoic acid can activate peroxisome proliferator-activated receptors (PPARs), which play a vital role in regulating lipid metabolism and energy homeostasis. This activation can lead to changes in the expression of genes involved in fatty acid oxidation and lipid synthesis .

Molecular Mechanism

At the molecular level, 7-Oxoheptanoic acid exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, the compound can inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, thereby reducing lipid accumulation in cells. Additionally, 7-Oxoheptanoic acid can modulate gene expression by acting as a ligand for nuclear receptors such as PPARs, influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Oxoheptanoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Oxoheptanoic acid is relatively stable under physiological conditions, but it can undergo degradation in the presence of specific enzymes or reactive oxygen species. Long-term exposure to 7-Oxoheptanoic acid can lead to changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of 7-Oxoheptanoic acid can vary with different dosages in animal models. At low doses, the compound can enhance fatty acid oxidation and improve metabolic health. At high doses, 7-Oxoheptanoic acid may exhibit toxic or adverse effects, such as hepatotoxicity or oxidative stress. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure .

Metabolic Pathways

7-Oxoheptanoic acid is involved in several metabolic pathways, including the β-oxidation of fatty acids and the synthesis of ketone bodies. It interacts with enzymes such as acyl-CoA dehydrogenase and 3-hydroxyacyl-CoA dehydrogenase, which are essential for the breakdown and utilization of fatty acids. Additionally, 7-Oxoheptanoic acid can influence metabolic flux and metabolite levels, contributing to the regulation of energy production and lipid metabolism .

Transport and Distribution

Within cells and tissues, 7-Oxoheptanoic acid is transported and distributed through specific transporters and binding proteins. These include fatty acid transport proteins (FATPs) and albumin, which facilitate the movement of the compound across cellular membranes and its distribution in the bloodstream. The localization and accumulation of 7-Oxoheptanoic acid can affect its activity and function, influencing cellular processes such as energy production and lipid metabolism .

Subcellular Localization

7-Oxoheptanoic acid is localized in various subcellular compartments, including the mitochondria, where it participates in fatty acid oxidation. The compound’s activity and function can be influenced by its subcellular localization, as it interacts with specific enzymes and proteins within these compartments. Targeting signals and post-translational modifications may direct 7-Oxoheptanoic acid to specific organelles, ensuring its proper function in cellular metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 7-Oxoheptanoic acid can be synthesized through the oxidation of 6-hydroxyhexanoic acid. One common method involves the use of 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione (IBX) as the oxidizing agent in dimethyl sulfoxide (DMSO). The reaction is typically carried out by adding IBX to a solution of 6-hydroxyhexanoic acid in DMSO and stirring the mixture for several hours. The product is then isolated by extraction and purification .

Industrial Production Methods: Industrial production of 7-oxoheptanoic acid may involve similar oxidation processes, but on a larger scale. The choice of oxidizing agents and solvents can vary depending on the desired yield and purity of the product. Industrial methods often focus on optimizing reaction conditions to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

Types of Reactions: 7-Oxoheptanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert 7-oxoheptanoic acid into other carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group into a hydroxyl group, forming 7-hydroxyheptanoic acid.

Substitution: The ketone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Products may include heptanoic acid or other oxidized derivatives.

Reduction: The primary product is 7-hydroxyheptanoic acid.

Substitution: Various substituted heptanoic acids or ketones can be formed.

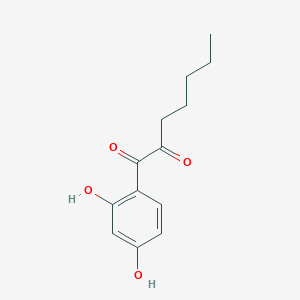

Comparación Con Compuestos Similares

7-Oxooctanoic acid: Similar in structure but with an additional carbon atom, leading to slightly different chemical properties and applications.

6-Oxoheptanoic acid:

Heptanoic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.

Uniqueness: 7-Oxoheptanoic acid is unique due to the specific placement of the ketone group, which imparts distinct chemical properties and reactivity. This makes it valuable in synthetic chemistry and various research applications.

Propiedades

IUPAC Name |

7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-4-2-1-3-5-7(9)10/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFMTFUTWFAVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189488 | |

| Record name | 7-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35923-65-0 | |

| Record name | 7-Oxoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35923-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035923650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-oxoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 7-oxoheptanoic acid?

A1: 7-Oxoheptanoic acid serves as a key precursor in the biosynthesis of coenzyme B (7-mercaptoheptanoyl threonine phosphate) in methanogenic archaea. [] This pathway involves a series of alpha-keto acid chain elongation reactions starting from alpha-ketoglutarate and acetylCoA, ultimately leading to the formation of alpha-ketosuberate. [] 7-Oxoheptanoic acid is then generated from alpha-ketosuberate through a non-oxidative decarboxylation reaction. []

Q2: How is 7-oxoheptanoic acid involved in the biosynthesis of coenzyme B?

A2: In methanogenic archaea, 7-oxoheptanoic acid is formed as a direct precursor to 7-mercaptoheptanoic acid, a crucial component of coenzyme B. [] This conversion involves several enzymatic steps, including the incorporation of sulfur from hydrogen sulfide via an F420-dependent hydrogenase. [] The process highlights a unique biosynthetic route for coenzyme B production in these organisms.

Q3: Can 7-oxoheptanoic acid be used as a tool to study arginase activity?

A3: While not naturally occurring, amino acid aldehydes structurally similar to 7-oxoheptanoic acid have been synthesized and investigated as potential inhibitors of arginase. [, ] These compounds, designed to mimic the transition state of the arginase-catalyzed reaction, exhibit inhibitory effects in the micromolar range. [, ] Notably, (S)-2-amino-7-oxoheptanoic acid has been crystallized with arginase I, revealing its interaction with the enzyme's active site. [, ] The hydrated aldehyde moiety of the inhibitor forms key interactions with the binuclear manganese cluster and surrounding amino acid residues. [, ]

Q4: Has 7-oxoheptanoic acid been found in natural products?

A4: While 7-oxoheptanoic acid plays a role in coenzyme B biosynthesis, it has also been identified as a component of protein adducts formed from the oxidation of phospholipids. [] Specifically, 7-oxoheptanoic acid, along with other oxidized lipid species, has been found to covalently modify apolipoprotein A1 (ApoA1). [] This modification, potentially impacting ApoA1 function, highlights the potential for 7-oxoheptanoic acid derivatives to act as markers of oxidative stress.

Q5: Are there any synthetic routes available for 7-oxoheptanoic acid?

A5: While specific synthetic routes for 7-oxoheptanoic acid are not detailed in the provided research, a related compound, 7-hydroxy-7-phenylheptanoic acid, can be synthesized from commercially available ethyl pimelate. [] This process involves a series of reactions including chlorination, Friedel-Crafts acylation, hydrolysis, and reduction. [] This synthetic route could potentially be adapted for the synthesis of 7-oxoheptanoic acid.

Q6: What is the potential impact of 7-oxoheptanoic acid modification on protein function?

A6: In the case of ApoA1, modification by 7-oxoheptanoic acid (derived from oxidized phospholipids) has been observed at His162. [] This histidine residue resides within a domain crucial for the activation of Lecithin-cholesterol acyltransferase (LCAT) and HDL maturation. [] Although further research is needed, this modification raises the possibility of altered ApoA1 function and potential implications for HDL metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2-furanylmethyl)-5-methyl-1,2,4-triazol-3-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1201813.png)

![4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1201816.png)

![5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid](/img/structure/B1201820.png)

![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)

![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1201830.png)

![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)